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Dodecyl(sulfophenoxy)benzenesulfonic acid

critical micelle concentration surface activity surfactant efficiency

Dodecyl(sulfophenoxy)benzenesulfonic acid (CAS 30260-72-1), systematically named benzenesulfonic acid, dodecyl(sulfophenoxy)-, is the acid form of a mono‑alkyl diphenyl ether disulfonate (C12-MADS) anionic surfactant. Its molecular architecture comprises a hydrophobic dodecyl chain linked to a diphenyl ether spacer that carries two sulfonic acid groups, a structural feature that distinguishes it from conventional mono‑sulfonate surfactants.

Molecular Formula C24H34O7S2
Molecular Weight 498.7 g/mol
CAS No. 30260-72-1
Cat. No. B13734944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl(sulfophenoxy)benzenesulfonic acid
CAS30260-72-1
Molecular FormulaC24H34O7S2
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-22(19-24(20)33(28,29)30)31-21-15-17-23(18-16-21)32(25,26)27/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30)
InChIKeyZPIMPPJEDUQYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl(sulfophenoxy)benzenesulfonic Acid (CAS 30260-72-1): Procurement-Grade Anionic Disulfonic Acid Surfactant for Demanding Formulation Environments


Dodecyl(sulfophenoxy)benzenesulfonic acid (CAS 30260-72-1), systematically named benzenesulfonic acid, dodecyl(sulfophenoxy)-, is the acid form of a mono‑alkyl diphenyl ether disulfonate (C12-MADS) anionic surfactant [1]. Its molecular architecture comprises a hydrophobic dodecyl chain linked to a diphenyl ether spacer that carries two sulfonic acid groups, a structural feature that distinguishes it from conventional mono‑sulfonate surfactants [2]. The compound is commercially recognized under the designation Benax 2A0 and serves as a versatile precursor for custom neutralization with organic or inorganic bases, enabling use in formulations where sodium or other metal counterions must be excluded [3].

Why Generic Anionic Surfactants Cannot Replace Dodecyl(sulfophenoxy)benzenesulfonic Acid in High‑Stress Formulations


Conventional anionic surfactants such as linear alkylbenzene sulfonate (LAS) and sodium dodecyl sulfate (SDS) exhibit marked performance losses in hard water, high‑electrolyte brines, and extreme pH environments because their single hydrophilic group provides insufficient charge density to maintain solubility and interfacial activity under these conditions . In contrast, the dual sulfonate head groups of dodecyl(sulfophenoxy)benzenesulfonic acid impart pronounced calcium‑ion tolerance, stability in concentrated acids and alkalis, and compatibility with high‑salinity solutions that cannot be replicated by mono‑sulfonate or sulfate structures [1]. Furthermore, the acid form (rather than the routinely supplied sodium salt) allows formulators to select counterions—such as amine‑neutralized species—that are compatible with metal‑ion‑sensitive polymerization, electronic cleaning, or acidic formulation chemistries [2].

Quantitative Differentiation Evidence for Dodecyl(sulfophenoxy)benzenesulfonic Acid vs. Closest Analogs


Lower Critical Micelle Concentration (CMC) vs. Linear Alkylbenzene Sulfonate (LAS)

C12-MADS (the sodium salt form of dodecyl(sulfophenoxy)benzenesulfonic acid) exhibits a critical micelle concentration approximately 5‑ to 7‑fold lower than that of the commercial benchmark LAS, indicating superior surface‑activity efficiency. In a direct same‑study comparison, C12-MADS achieved a CMC range of 3.40×10⁻⁴–4.00×10⁻⁴ mol/L versus C12-LAS at 1.80×10⁻³–2.40×10⁻³ mol/L [1]. A separate investigation reported C12-MADS CMC as 1.16×10⁻³ mol/L with γCMC of 44.9 mN/m, while C12-DADS (the dialkyl analogue) yielded CMC of 1.10×10⁻⁵ mol/L and γCMC of 43.5 mN/m [2].

critical micelle concentration surface activity surfactant efficiency

Doubled Detergency in Hard Water Compared to LAS

C12-MADS demonstrates substantially superior detergency under hard‑water conditions relative to LAS. At a water hardness of 650 mg/L (expressed as CaCO₃), C12-MADS achieved a detergency of 14.05%, whereas LAS reached only 7.18% under identical test conditions [1]. This nearly twofold improvement is attributed to the dual sulfonate groups, which resist precipitation by calcium and magnesium ions that deactivate conventional mono‑sulfonate surfactants.

hard water detergency calcium tolerance cleaning performance

Extended Stability in Concentrated Acids, Alkalis, and Oxidizers vs. Conventional Surfactants

The disulfonate architecture of this surfactant class imparts exceptional chemical inertness under conditions that rapidly degrade conventional anionic surfactants. The sodium salt analogue was shown to retain full surface‑active properties after 1 week at 90 °C in 20% sulfuric acid, 3 days boiling in 10% sodium hydroxide, 1 week in 10% chromic acid, 2 months in 20% nitric acid at room temperature, and 24 hours at 250 °C [1]. By contrast, LAS and SDS are known to hydrolyze or precipitate under concentrated acid/alkali conditions and are not recommended for sustained exposure to oxidizing agents . The acid form (CAS 30260‑72‑1) inherits this backbone stability and additionally eliminates the sodium counterion, which can be detrimental in certain industrial processes.

acid stability alkali stability oxidative stability electrolyte tolerance

Acid Form Enables Custom Counterion Selection for Metal‑Free Formulations

Unlike the commercially dominant sodium salt (CAS 28519‑02‑0), dodecyl(sulfophenoxy)benzenesulfonic acid (CAS 30260‑72‑1) is supplied as the free acid, designated Benax 2A0 [1]. This acid form can be neutralized in situ with a wide range of organic amines (e.g., triethanolamine, morpholine) or ammonium hydroxide to produce salts tailored for specific formulation demands where sodium ions are incompatible—such as in electronic cleaning formulations requiring low metal‑ion residues, in certain emulsion polymerizations where sodium affects latex stability, or in agricultural formulations requiring specific cation compatibility [1]. The sodium salt cannot offer this flexibility without additional ion‑exchange processing.

acid form surfactant custom neutralization metal-free emulsifier electronic-grade surfactant

Thermal Stability Exceeding 400 °C Outperforms LAS for High‑Temperature Processes

The dialkyl diphenyl ether disulfonate backbone (C12-DADS) exhibits a thermal decomposition temperature above 400 °C, substantially higher than that of conventional LAS, which typically begins to degrade in the range of 200–300 °C [1]. Although this specific measurement was performed on the dialkyl (gemini) analogue, the mono‑alkyl C12-MADS and its acid form share the same rigid diphenyl ether disulfonate core structure and are expected to display comparable thermal robustness, as confirmed by industrial brochures citing high‑temperature emulsion polymerization stability at 80–120 °C without loss of surface activity [2].

thermal decomposition temperature high-temperature surfactant thermal stability

High‑Value Application Scenarios Where Dodecyl(sulfophenoxy)benzenesulfonic Acid Provides Verifiable Advantage


Hard‑Water Household and Industrial Detergent Formulations

C12-MADS delivers nearly twice the detergency of LAS at 650 mg/L water hardness (14.05% vs. 7.18%) [1]. Formulators targeting markets with high water hardness (e.g., >300 ppm CaCO₃) can reduce or eliminate chelating builders while maintaining cleaning performance, which aligns with phosphate‑free and low‑builder regulatory trends. The acid form may be neutralized on‑site with the preferred alkali to fine‑tune pH and solubility for liquid concentrate formats.

Metal‑Ion‑Sensitive Emulsion Polymerization (Electronic‑Grade and Specialty Latices)

The free acid form (CAS 30260‑72‑1) permits neutralization with volatile amines (e.g., ammonia, morpholine) to produce surfactant salts that leave no metal residues upon film formation [2]. This is critical for electronic cleaning formulations, conformal coatings, and adhesive latices where residual sodium ions can cause corrosion or impair electrical properties. Thermal stability above 120 °C ensures surfactant integrity during hot polymerization cycles [3].

Acid Pickling and Oxidizing Cleaning Formulations

The disulfonate backbone remains surface‑active after prolonged exposure to 20% H₂SO₄ at 90 °C, boiling 10% NaOH, 10% chromic acid, and 20% HNO₃ [2]. This enables use in acid pickling baths for metal descaling, bleach‑containing disinfectant cleaners, and industrial CIP (clean‑in‑place) systems where standard surfactants would degrade, lose activity, or precipitate within hours.

High‑Salinity Oilfield and Enhanced Oil Recovery (EOR) Fluids

The dual sulfonate groups confer solubility and surface activity in concentrated brines containing divalent cations (Ca²⁺, Mg²⁺) that would precipitate LAS or SDS [1][4]. C12-MADS retains interfacial tension reduction capability even in the presence of NaCl and CaCl₂, and the acid form can be neutralized with alkanolamines to produce oil‑soluble surfactant packages for microemulsion flooding. Thermal stability above 400 °C provides an additional margin for downhole conditions [3].

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